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Compound of Interest

Compound Name: 3-iodo-N-methylbenzamide

Cat. No.: B2752126

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-iodo-N-
methylbenzamide

Executive Summary

3-iodo-N-methylbenzamide is a halogenated aromatic amide that serves as a highly versatile
and valuable building block in modern synthetic and medicinal chemistry. While its direct
biological applications are not extensively documented, its true potential lies in its chemical
architecture. The presence of an iodine atom on the phenyl ring offers a reactive handle for a
multitude of cross-coupling reactions, allowing for the strategic elaboration of the molecular
scaffold. This, combined with the foundational benzamide motif—a privileged structure in drug
discovery—makes 3-iodo-N-methylbenzamide a key intermediate for accessing novel
chemical entities with therapeutic potential. This guide provides a comprehensive overview of
its chemical properties, reactivity, synthetic pathways, and analytical characterization, designed
for researchers and scientists engaged in drug development and synthetic chemistry.

Core Chemical Identity and Physical Properties

3-iodo-N-methylbenzamide is a solid organic compound distinguished by a central benzamide
core, functionalized with a methyl group on the amide nitrogen and an iodine atom at the meta-
position of the benzene ring. This specific arrangement of functional groups dictates its physical
properties and, more importantly, its chemical reactivity.

The compound's fundamental identifiers and physical characteristics are summarized below.
These data are crucial for laboratory handling, reaction setup, and analytical characterization.
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Property Value Source(s)
CAS Number 90434-01-8 [11[2][3][41[5]
Molecular Formula CsHsINO [11[31[41[5]
Molecular Weight 261.06 g/mol [1][5][6]
Appearance Solid [4]
Purity Commercially available at 4]

296%
Storage Conditions 2-8°C, protect from light [1114]

The requirement for refrigerated and light-protected storage suggests a potential sensitivity to
thermal degradation or photochemical decomposition over extended periods.[1][4] While
empirically determined solubility data is sparse, its structural similarity to N-methylbenzamide
suggests low solubility in water but good solubility in common organic solvents like alcohols,
ethyl acetate, and chlorinated solvents.[7][8]

Reactivity Profile and Synthetic Utility

The synthetic value of 3-iodo-N-methylbenzamide stems from two primary reactive sites: the
amide functionality and the carbon-iodine bond.

Amide Group Reactivity

The N-methylamide group is relatively stable but can undergo reactions typical of secondary
amides under specific conditions. It is generally resistant to hydrolysis under neutral conditions
but can be cleaved under strong acidic or basic conditions. The amide functionality is
considered a weak base.[8][9] It is generally incompatible with strong oxidizing agents, strong
acids, strong bases, and strong reducing agents.[10][11]

The Carbon-lodine Bond: A Gateway to Molecular
Complexity

The most significant feature for a medicinal or synthetic chemist is the C-I bond. Aryl iodides
are premier substrates for palladium-catalyzed cross-coupling reactions due to the high
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reactivity of the C-I bond in oxidative addition steps. This makes 3-iodo-N-methylbenzamide
an exceptional building block for constructing more complex molecules. Key transformations
include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the
introduction of various aryl or alkyl groups.

e Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures, a
common motif in bioactive molecules.

o Heck Coupling: Reaction with alkenes to form substituted alkenes.

e Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products, allowing for the
introduction of diverse amine functionalities.

Caption: Key cross-coupling reactions involving 3-iodo-N-methylbenzamide.

Proposed Synthesis Protocol

A standard and reliable method for the laboratory-scale synthesis of 3-iodo-N-
methylbenzamide is the amidation of 3-iodobenzoic acid using a peptide coupling agent. This
approach avoids the need to handle the more hazardous 3-iodobenzoyl chloride.

Objective: To synthesize 3-iodo-N-methylbenzamide from 3-iodobenzoic acid and
methylamine.

Materials:

3-lodobenzoic acid

Methylamine solution (e.g., 2.0 M in THF)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

Hydroxybenzotriazole (HOBL)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
1 M HCI solution

Saturated NaHCOs solution

Brine

Anhydrous Magnesium Sulfate (MgSQOa)

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nz or Ar), add 3-
iodobenzoic acid (1.0 eq). Dissolve it in anhydrous DCM or DMF.

Activation: Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution. Stir at room temperature for
15-20 minutes. This forms the active ester intermediate.

Amine Addition: Add DIPEA (2.5 eq) to the mixture, followed by the slow, dropwise addition
of the methylamine solution (1.2 eq) while cooling the flask in an ice bath to manage any
exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor
reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

Workup:

o Dilute the reaction mixture with ethyl acetate.

o Wash sequentially with 1 M HCI (2x), saturated NaHCOs (2x), and brine (1x).
o Dry the organic layer over anhydrous MgSOa.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
The resulting crude solid can be purified by recrystallization from a suitable solvent system
(e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of 3-iodo-N-methylbenzamide.
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Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of 3-iodo-N-
methylbenzamide. Standard analytical techniques should be employed.

Purity Assessment via HPLC:

Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV
detection.

e Column: C18 column (e.g., 4.6 x 150 mm, 5 um).

» Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic
acid or trifluoroacetic acid.

o Detection: UV detector set at a wavelength where the benzamide chromophore absorbs
(e.g., 254 nm).

o Expected Result: A single major peak indicating high purity. The retention time is dependent
on the specific method conditions.

Structural Elucidation:

e 1H NMR: Expected signals would include aromatic protons in the 7-8 ppm range, a doublet
for the N-methyl group around 2.8-3.0 ppm, and a broad singlet for the N-H proton.

e 13C NMR: Signals for the carbonyl carbon (~165-170 ppm), the iodine-bearing aromatic
carbon (~95 ppm), other aromatic carbons (120-140 ppm), and the N-methyl carbon (~26
ppm) are expected.

e Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecular ion peak
[M+H]+ should be observed at m/z corresponding to its molecular weight (261.06).

« Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretch (~3300
cm~1), C=0 stretch of the amide (~1640 cm~1), and C-H stretches in the aromatic and
aliphatic regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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